molecular formula C12H15ClO2 B1457543 2-(p-Tolyloxy)-3-methylbutanoyl chloride CAS No. 63403-08-7

2-(p-Tolyloxy)-3-methylbutanoyl chloride

Cat. No.: B1457543
CAS No.: 63403-08-7
M. Wt: 226.7 g/mol
InChI Key: UEFHSDRXLCGKST-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-3-methylbutanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a tolyloxy group attached to a 3-methylbutanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyloxy)-3-methylbutanoyl chloride typically involves the reaction of p-cresol with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

p-Cresol+3-methylbutanoyl chloride2-(p-Tolyloxy)-3-methylbutanoyl chloride\text{p-Cresol} + \text{3-methylbutanoyl chloride} \rightarrow \text{this compound} p-Cresol+3-methylbutanoyl chloride→2-(p-Tolyloxy)-3-methylbutanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)-3-methylbutanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) leads to the formation of the carboxylic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-(p-Tolyloxy)-3-methylbutanoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

    Biological Studies: It may be used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-3-methylbutanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyloxy)-3-methylbutanoic acid: The carboxylic acid derivative of 2-(p-Tolyloxy)-3-methylbutanoyl chloride.

    2-(p-Tolyloxy)-3-methylbutanol: The alcohol derivative formed by reduction.

    2-(p-Tolyloxy)-3-methylbutanamide: The amide derivative formed by reaction with amines.

Uniqueness

This compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

Properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFHSDRXLCGKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237302
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63403-08-7
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63403-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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